![molecular formula C14H19NO B15062155 [(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B15062155.png)
[(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octan-7-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1R,7S)-1-phenyl-3-azabicyclo[510]octan-7-yl]methanol is a complex organic compound with a unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octan-7-yl]methanol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor, followed by the introduction of the phenyl group and the hydroxymethyl group. The reaction conditions often require the use of strong bases and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
[(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octan-7-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the bicyclic structure.
Substitution: The phenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can lead to a more saturated bicyclic structure.
科学研究应用
[(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octan-7-yl]methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which [(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octan-7-yl]methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
[(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octan-7-yl]methanol: shares similarities with other bicyclic compounds such as tropane alkaloids and certain synthetic analogs.
Tropane Alkaloids: These compounds have a similar bicyclic structure but differ in their functional groups and biological activity.
Synthetic Analogs: Various synthetic analogs have been developed to explore the structure-activity relationship and enhance specific properties.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C14H19NO |
|---|---|
分子量 |
217.31 g/mol |
IUPAC 名称 |
[(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octan-7-yl]methanol |
InChI |
InChI=1S/C14H19NO/c16-11-13-7-4-8-15-10-14(13,9-13)12-5-2-1-3-6-12/h1-3,5-6,15-16H,4,7-11H2/t13-,14-/m1/s1 |
InChI 键 |
KGTBCCDMTZDMPH-ZIAGYGMSSA-N |
手性 SMILES |
C1C[C@@]2(C[C@@]2(CNC1)C3=CC=CC=C3)CO |
规范 SMILES |
C1CC2(CC2(CNC1)C3=CC=CC=C3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B15062072.png)
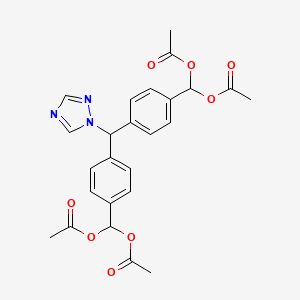
![((2S,3S)-4-(tert-butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B15062101.png)
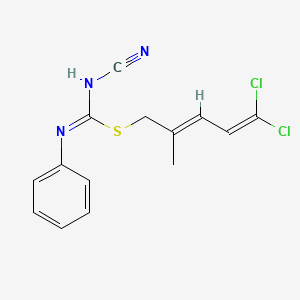
![Ethyl 13-amino-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate hydrochloride](/img/structure/B15062109.png)
![(R)-3-(tert-Butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butyne](/img/structure/B15062113.png)

![Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate](/img/structure/B15062126.png)
![[(3S,4R,5S)-3,4,5-triacetyloxy-2-hydroxyoxan-2-yl]methyl acetate](/img/structure/B15062132.png)
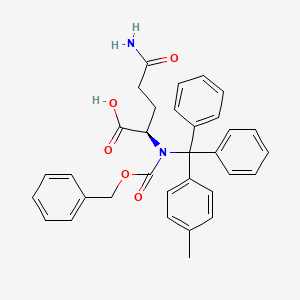
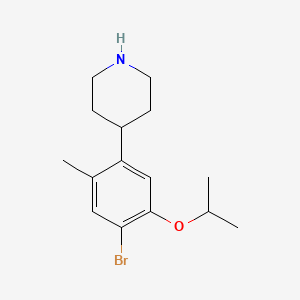
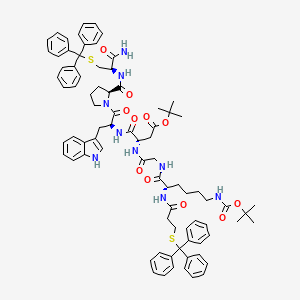
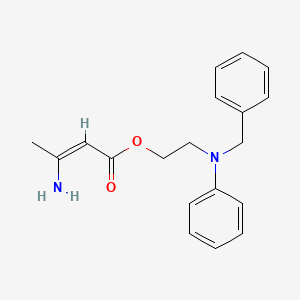
![(2S,3'aS,5'aS,9'bR)-3'-benzyl-2',3',3'a,4',5',5'a,6',7',8',9'b-decahydrospiro[aziridine-2,1'-cyclohexa[e]indole]](/img/structure/B15062160.png)
